molecular formula C20H25N3O2 B2960893 N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide CAS No. 2380176-81-6

N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide

Cat. No. B2960893
CAS RN: 2380176-81-6
M. Wt: 339.439
InChI Key: LUKFVBUXMZGNAA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that falls under the category of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects
Studies have shown that N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has various biochemical and physiological effects. The compound has been shown to reduce the expression of certain proteins involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells. Additionally, the compound has been shown to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide in lab experiments include its potential anticancer properties and its ability to reduce pain and inflammation. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide. One potential direction is the development of new drugs based on the compound's potential anticancer and anti-inflammatory properties. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential toxicity. Finally, studies are needed to investigate the compound's potential use in other research fields, such as neurology and immunology.
Conclusion
In conclusion, N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has potential applications in various research fields. Its potential anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the compound's mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves a multi-step process. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with pyridin-4-ylmethanol in the presence of triethylamine to produce 3,5-dimethylbenzoyloxymethylpyridine. The second step involves the reaction of the produced compound with piperidine-1-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to produce N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has potential applications in various research fields. It has been studied for its potential anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent. The compound has been shown to reduce pain and inflammation in animal models, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-10-16(2)12-18(11-15)22-20(24)23-9-3-4-17(13-23)14-25-19-5-7-21-8-6-19/h5-8,10-12,17H,3-4,9,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKFVBUXMZGNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCCC(C2)COC3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide

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